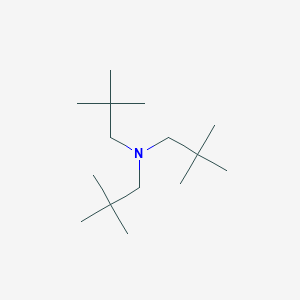

N,N-Bis(2,2-dimethylpropyl)-2,2-dimethylpropan-1-amine

Description

N,N-Bis(2,2-dimethylpropyl)-2,2-dimethylpropan-1-amine is a tertiary amine characterized by three highly branched 2,2-dimethylpropyl (neopentyl) groups attached to a central nitrogen atom. This structure confers significant steric hindrance and hydrophobicity, distinguishing it from simpler alkylamines. The compound is primarily utilized in specialized organic syntheses, where its bulky substituents influence reaction pathways, selectivity, and stability .

Properties

CAS No. |

13369-22-7 |

|---|---|

Molecular Formula |

C15H33N |

Molecular Weight |

227.43 g/mol |

IUPAC Name |

N,N-bis(2,2-dimethylpropyl)-2,2-dimethylpropan-1-amine |

InChI |

InChI=1S/C15H33N/c1-13(2,3)10-16(11-14(4,5)6)12-15(7,8)9/h10-12H2,1-9H3 |

InChI Key |

CELGOKROJLHUIK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CN(CC(C)(C)C)CC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Propanamine, N,N-bis(2,2-dimethylpropyl)-2,2-dimethyl- typically involves the alkylation of a primary amine with 2,2-dimethylpropyl halides under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, facilitating nucleophilic substitution .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is typically purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: 1-Propanamine, N,N-bis(2,2-dimethylpropyl)-2,2-dimethyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding amine oxides using oxidizing agents like hydrogen peroxide.

Reduction: It can be reduced to secondary amines using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a strong base.

Major Products Formed:

Oxidation: Amine oxides.

Reduction: Secondary amines.

Substitution: Alkylated amines.

Scientific Research Applications

1-Propanamine, N,N-bis(2,2-dimethylpropyl)-2,2-dimethyl- has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential role in biological systems as a ligand for metal ions.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of polymers and as an intermediate in the synthesis of surfactants and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-Propanamine, N,N-bis(2,2-dimethylpropyl)-2,2-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

a) N-tert-Butyl-2,2-dimethylpropan-1-amine (CAS: 58471-09-3)

- Structure : Contains a tert-butyl group instead of one neopentyl group.

- Properties : Reduced steric bulk compared to the target compound, leading to higher reactivity in alkylation and nucleophilic substitution reactions.

- Applications : Used as a ligand in asymmetric catalysis due to moderate steric effects .

b) N-Methoxy-2,2-dimethylpropan-1-amine (CID 82711530)

- Structure : Methoxy group replaces one neopentyl substituent.

- Properties : Increased polarity due to the methoxy group, enhancing solubility in polar solvents. Lower thermal stability compared to the fully alkylated target compound.

- Applications : Intermediate in the synthesis of pharmaceuticals requiring oxygen-containing functionalities .

c) N,N-Bis(oxiran-2-ylmethyl)propan-2-amine (CAS: 19115-57-2)

- Structure : Epoxy (oxirane) groups replace neopentyl chains.

- Properties : High reactivity due to strained epoxy rings, enabling participation in ring-opening reactions. Unlike the target compound, it is unsuitable for high-temperature applications.

- Applications : Crosslinking agent in polymer chemistry and epoxy resin formulations .

Physicochemical Properties

| Compound | Molecular Weight | Boiling Point (°C) | Melting Point (°C) | Solubility (Water) |

|---|---|---|---|---|

| N,N-Bis(2,2-dimethylpropyl)-2,2-dimethylpropan-1-amine | 243.4 (est.) | ~250 (est.) | <−20 | Insoluble |

| N-tert-Butyl-2,2-dimethylpropan-1-amine | 157.3 | 180–185 | −10 | Slightly soluble |

| N-Methoxy-2,2-dimethylpropan-1-amine | 117.2 | 160–165 | −5 | Miscible |

| N,N-Bis(oxiran-2-ylmethyl)propan-2-amine | 186.3 | 220–225 | 30–35 | Partially soluble |

Key Observations :

- The target compound’s fully branched structure results in the lowest water solubility and melting point among analogues.

- Epoxy-containing derivatives exhibit higher melting points due to intermolecular interactions .

a) Steric Effects in Catalysis

- The target compound’s neopentyl groups impede coordination in metal-catalyzed reactions, making it less effective than N-tert-Butyl-2,2-dimethylpropan-1-amine in asymmetric hydrogenation .

- In contrast, its steric bulk enhances selectivity in enantioselective deprotonation reactions, achieving up to 97% enantiomeric excess (ee) when used as a chiral auxiliary .

b) Functional Group Compatibility

- Unlike N,N-Bis(oxiran-2-ylmethyl)propan-2-amine, the target compound lacks electrophilic sites, rendering it inert in nucleophilic ring-opening reactions. This stability is advantageous in high-temperature syntheses .

Biological Activity

N,N-Bis(2,2-dimethylpropyl)-2,2-dimethylpropan-1-amine, also known as bis(2,2-dimethylpropyl)amine or N,N-dineopentylamine, is an organic compound with the molecular formula C10H23N. This secondary amine features two bulky 2,2-dimethylpropyl groups attached to a nitrogen atom. Its unique structure influences its biological activity and interactions with various biomolecules. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H23N

- Molecular Weight : 171.3 g/mol

- Structure : Characterized by two 2,2-dimethylpropyl groups attached to a nitrogen atom.

This compound exhibits several biochemical properties that contribute to its biological activity:

- Nucleophilicity and Basicity : As a secondary amine, it can participate in nucleophilic reactions and act as a base in various biochemical pathways.

- Cellular Interactions : The compound can modulate cell signaling pathways and gene expression by interacting with cell surface receptors. This interaction can lead to the activation or inhibition of specific signaling cascades.

- Enzyme Interaction : It may bind to enzymes, either inhibiting or activating their activity through competitive or allosteric mechanisms.

Cellular Effects

Research indicates that this compound can influence various cellular processes:

- Metabolic Modulation : At low concentrations, it may enhance metabolic activity and modulate immune responses. Conversely, high concentrations can lead to cytotoxic effects and cellular damage.

Case Studies

-

In Vitro Studies : In laboratory settings, this compound has been shown to affect cancer cell lines by inducing apoptosis. For instance, studies demonstrated significant inhibition of cancer cell proliferation at specific concentrations (e.g., 0.12 mg/mL) while sparing normal cells .

Compound Concentration Effect on Cancer Cells Effect on Normal Cells 0.12 mg/mL Significant inhibition Minimal effect 0.81 mg/mL Lower inhibition No significant effect - Animal Models : Dosage effects observed in animal models indicate that low doses may enhance immune function while high doses result in adverse effects such as organ toxicity and disruption of physiological processes.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is helpful to compare it with other secondary amines:

| Compound | Structure | Biological Activity |

|---|---|---|

| Dimethylaminopropylamine | Two methyl groups | Moderate cytotoxicity |

| Diisopropylamine | Two isopropyl groups | Lower metabolic modulation |

| N,N-Bis(2,2-dimethylpropyl) | Two bulky 2,2-dimethylpropyl groups | High cytotoxicity potential |

The presence of bulky groups in this compound contributes to its distinct chemical reactivity and biological activity compared to simpler amines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.